{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
Overview
Description
{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride is a chemical compound that features a benzoxazole moiety linked to a morpholine ring via an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor.
Linking the Benzoxazole and Morpholine Rings: The final step involves the formation of the ethylamine chain, which links the benzoxazole and morpholine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-arylbenzoxazoles share structural similarities and exhibit comparable biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-based drugs, also show similar pharmacological properties.
Uniqueness
What sets {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride apart is the combination of the benzoxazole and morpholine moieties, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.2ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;;/h1-4,10H,5-9,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAVNAQRZJIDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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